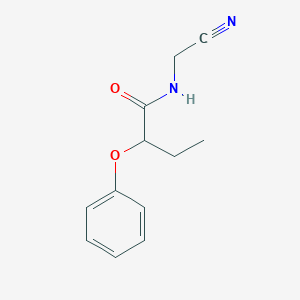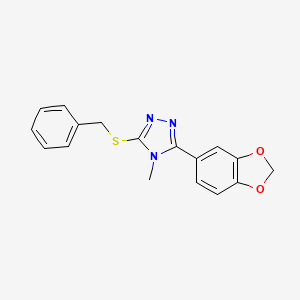![molecular formula C17H18ClN3O7S2 B4088455 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4088455.png)
1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-[(3-nitrophenyl)sulfonyl]piperazine
Description
Synthesis Analysis
Synthesis of piperazine derivatives involves complex chemical reactions aiming to introduce specific functional groups into the piperazine ring. For instance, compounds similar in structure, such as 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, have been synthesized through connection reactions of 1,3,4-thiadiazol with N-substituted piperazine, highlighting the versatility and complexity of piperazine chemistry (Wu Qi, 2014).
Molecular Structure Analysis
Molecular structure analysis, including crystal structure studies and computational density functional theory (DFT) calculations, provides insights into the geometry, electronic properties, and potential reactive sites of piperazine derivatives. For example, crystal structure studies and Hirshfeld surface analysis of novel piperazine derivatives revealed that such compounds crystallize in the monoclinic crystal system, with the piperazine ring adopting a chair conformation and exhibiting specific intermolecular hydrogen bonds contributing to the crystal packing (K. Kumara et al., 2017).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution and coupling reactions, to form complex molecules with potential biological activities. The synthesis of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, for instance, involves designing and synthesizing compounds with high selectivity and potency as adenosine A2B receptor antagonists, demonstrating the chemical reactivity and functional versatility of these molecules (T. Borrmann et al., 2009).
properties
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)sulfonyl-4-(3-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O7S2/c1-28-17-12-15(5-6-16(17)18)30(26,27)20-9-7-19(8-10-20)29(24,25)14-4-2-3-13(11-14)21(22)23/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZYGXUHRBABHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-(3-nitrophenyl)sulfonylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4088377.png)
![2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4088390.png)

![4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B4088393.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide](/img/structure/B4088397.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}urea trifluoroacetate](/img/structure/B4088421.png)
![5-methyl-N-(2-methylphenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4088422.png)
![2-(benzylthio)-N-{4-[(sec-butylamino)sulfonyl]phenyl}acetamide](/img/structure/B4088429.png)
![3-chloro-4-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4088435.png)
![methyl 4-(2-fluorophenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylate](/img/structure/B4088439.png)
![1-(4-fluorophenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4088440.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4088454.png)

![N-benzyl-4-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4088459.png)